Sra-737
Description
Significance of the DNA Damage Response (DDR) Pathway in Cancer Pathophysiology
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells use to detect and repair DNA damage, thereby maintaining genomic stability. crownbio.commdpi.commdpi.com This intricate system is crucial for cell survival. crownbio.com However, in cancer, the DDR pathway is often disrupted. crownbio.com These defects can be a double-edged sword for tumors. On one hand, they contribute to the accumulation of mutations that drive cancer development and progression. frontiersin.org On the other hand, this reliance on a compromised DDR system can make cancer cells particularly vulnerable to therapies that further challenge their ability to repair DNA. mdpi.com Many conventional cancer treatments, such as chemotherapy and radiotherapy, work by inducing extensive DNA damage in rapidly dividing cancer cells. nih.govncl.ac.uk Cancer cells, in turn, can activate checkpoint kinases to pause cell division and allow time for DNA repair, leading to treatment resistance. ncl.ac.uk
Functional Role of CHK1 Kinase in Cell Cycle Progression and DNA Repair Mechanisms
Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a central role in the DDR and cell cycle regulation. wikipedia.orgnih.gov It is a key mediator of the cell cycle checkpoints that occur after DNA damage, preventing cells with damaged DNA from progressing into mitosis. researchgate.netresearchgate.net CHK1 is involved in regulating several phases of the cell cycle, including the S phase, the G2/M transition, and mitosis. wikipedia.orgnih.gov In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to halt the cell cycle, facilitate DNA repair, and in cases of severe damage, induce programmed cell death (apoptosis). wikipedia.orgnih.gov Specifically, CHK1 helps to stabilize replication forks during DNA synthesis, controls the firing of replication origins, and is involved in homologous recombination repair, a major pathway for repairing DNA double-strand breaks. wikipedia.orgresearchgate.net
Rationale for Targeting CHK1 as a Therapeutic Strategy in Malignant Neoplasms
The central role of CHK1 in cell cycle arrest and DNA repair makes it an attractive target for cancer therapy. researchgate.netresearchgate.net The rationale is that by inhibiting CHK1, cancer cells will be unable to pause and repair the DNA damage induced by chemotherapy or radiation, leading to a "mitotic catastrophe" and cell death. researchgate.net This approach is particularly promising for cancers with defects in the p53 tumor suppressor gene, which are estimated to account for about half of all human cancers. eurekaselect.com These p53-deficient cancer cells lack a functional G1 checkpoint and are therefore more reliant on the S and G2 checkpoints, which are heavily regulated by CHK1, for their survival after DNA damage. nih.govnewdrugapprovals.org Therefore, inhibiting CHK1 could selectively enhance the killing of cancer cells while having a lesser effect on normal cells that have an intact G1 checkpoint. eurekaselect.comnewdrugapprovals.org Furthermore, some cancers exhibit high levels of replication stress, a form of intrinsic DNA damage, making them potentially susceptible to treatment with a CHK1 inhibitor as a single agent. nih.gov
CCT245737: A Potent and Selective CHK1 Inhibitor
CCT245737, also known as SRA737, is an orally active and highly selective inhibitor of CHK1. medchemexpress.comselleckchem.com Preclinical research has demonstrated its potential in both combination therapies and as a standalone treatment.
Research Findings on CCT245737
CCT245737 has shown potent inhibition of the CHK1 enzyme with a half-maximal inhibitory concentration (IC50) of 1.4 nM. nih.gov It exhibits over 1,000-fold selectivity for CHK1 compared to other important kinases like CHK2 and CDK1. nih.govselleckchem.com This high selectivity is a crucial feature, as it minimizes off-target effects.
In cellular assays, CCT245737 effectively inhibits CHK1 activity, with IC50 values ranging from 30 to 220 nM in various human tumor cell lines. researchgate.netnih.gov This inhibition of CHK1 has been shown to abrogate the G2 checkpoint induced by DNA damaging agents. medchemexpress.com
| Target | IC50 (nM) | Selectivity vs. CHK2 | Selectivity vs. CDK1 |
|---|---|---|---|
| CHK1 Enzyme | 1.4 | >1,000-fold | >1,000-fold |
| Cellular CHK1 Activity | 30-220 | - | - |
Preclinical studies have demonstrated that CCT245737 can significantly enhance the cytotoxicity of chemotherapeutic agents like gemcitabine (B846) and SN38 in multiple human tumor cell lines and xenograft models. nih.gov For instance, in a colon cancer xenograft model, the combination of CCT245737 and gemcitabine resulted in a significantly enhanced antitumor activity compared to gemcitabine alone. nih.gov
Furthermore, CCT245737 has shown promising single-agent activity in a mouse model of B-cell lymphoma. nih.govselleckchem.com This suggests its potential as a monotherapy in cancers with high levels of intrinsic DNA damage and replication stress. nih.gov
| Cancer Model | Treatment | Observed Effect |
|---|---|---|
| RAS mutant NSCLC Xenograft | CCT245737 + Gemcitabine/Carboplatin (B1684641) | Enhanced antitumor activity |
| SW620 Colon Cancer Xenograft | CCT245737 + Gemcitabine | Significantly enhanced antitumor activity |
| Eμ-Myc driven B-cell Lymphoma | CCT245737 (single agent) | Significant antitumor activity |
| Chronic Myeloid Leukemia (K562 cells) | CCT245737 + Etoposide (B1684455) | Synergistic anticancer effect |
The development of CCT245737 represents a significant step forward in the field of targeted cancer therapy. By specifically targeting CHK1, this compound has the potential to overcome resistance to conventional treatments and offer new hope for patients with difficult-to-treat cancers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYWUUUGCNAHQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489389-18-5 | |
| Record name | SRA-737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRA-737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SRA-737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Cct245737
Mechanism of CHK1 Kinase Inhibition by CCT245737
Characterization of Enzymatic Inhibition and Selectivity (against CHK2, CDK1, and other kinases)
CCT245737 is a highly potent inhibitor of the CHK1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.3 to 1.4 nM. medkoo.commedchemexpress.comresearchgate.net Its inhibitory activity is highly selective for CHK1. Notably, it demonstrates over 1,000-fold selectivity against the functionally related kinases CHK2 and Cyclin-Dependent Kinase 1 (CDK1). nih.govresearchgate.netresearchgate.net The IC50 values for CHK2 and CDK1 are significantly higher, in the micromolar range (e.g., 9.03 μM for CHK2 and 1.26-2.44 μM for CDK1), underscoring the specific nature of CCT245737's inhibitory action. medkoo.comnih.gov
Further kinase profiling has shown that CCT245737 maintains a high degree of selectivity across a broad panel of kinases. researchgate.net While it can inhibit other kinases like ERK8, PKD1, and RSK1/2 at higher concentrations, the selectivity for CHK1 remains at least 90-fold greater. nih.govselleckchem.com This selectivity profile is a key characteristic, minimizing off-target effects and distinguishing it from other CHK1 inhibitors. nih.govresearchgate.net
Table 1: Kinase Inhibition Profile of CCT245737
| Kinase | IC50 (nM) | Selectivity vs. CHK1 |
|---|---|---|
| CHK1 | 1.3 - 1.4 | - |
| CHK2 | 2,440 - 9,030 | >1,000-fold |
| CDK1 | 1,260 - 2,440 | >1,000-fold |
| ERK8 | 130 | ~90-fold |
| PKD1 | 298 | >200-fold |
| RSK1 | 362 | >250-fold |
| RSK2 | 361 | >250-fold |
Data compiled from multiple sources. medkoo.commedchemexpress.comnih.govselleckchem.com
ATP-Competitive Binding Dynamics and Active Site Interactions
Enzyme kinetic studies and molecular modeling have revealed that CCT245737 functions as an ATP-competitive inhibitor of CHK1. researchgate.netnih.govresearchgate.net This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. acs.orgmdpi.com
Modeling of CCT245737 within the ATP-binding pocket of human CHK1 suggests key interactions that stabilize its binding. These include hydrogen bonds with the hinge region residues Cysteine 87 and Glutamate 85. researchgate.netnih.govresearchgate.net Additionally, the nitrile group of CCT245737 is predicted to form a hydrogen bond with Lysine 38, and the basic nitrogen on the morpholine (B109124) ring may form a salt bridge with Glutamate 91. researchgate.netnih.govresearchgate.net These specific interactions within the active site are crucial for its high-affinity binding and potent inhibition of CHK1.
Impact of CCT245737 on Cellular Processes
Abrogation of DNA Damage-Induced Cell Cycle Checkpoints (e.g., G2/M arrest)
A primary function of CHK1 is to enforce cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage. This allows time for DNA repair before the cell enters mitosis. researchgate.netmdpi.com CCT245737 effectively abrogates this checkpoint. nih.govselleckchem.com In cells treated with DNA-damaging agents like etoposide (B1684455), which typically causes arrest in the G2/M phase, the addition of CCT245737 overrides this arrest, forcing the cells to enter mitosis with damaged DNA. nih.govresearchgate.net This effect has been observed in various human tumor cell lines, with IC50 values for G2 checkpoint abrogation ranging from 30 to 220 nM. medchemexpress.comresearchgate.netnih.gov
Potentiation of DNA Damage and Apoptosis Induction
By overriding the G2/M checkpoint, CCT245737 potentiates the cytotoxic effects of DNA-damaging agents. cancer.govnih.gov When combined with chemotherapeutics like gemcitabine (B846) or SN38 (the active metabolite of irinotecan), CCT245737 leads to a significant increase in DNA damage and the induction of apoptosis (programmed cell death). nih.govresearchgate.net This synergistic effect is a key aspect of its therapeutic potential. The inhibition of CHK1 prevents the necessary DNA repair, leading to an accumulation of DNA damage that ultimately triggers apoptosis. cancer.govspandidos-publications.com This is often observed through an increase in markers of DNA double-strand breaks and apoptosis. researchgate.net
Modulation of Key Cell Cycle Regulators and DNA Damage Markers (e.g., pS296 CHK1, pY15 CDK1, pS216 CDC25c, pS10 H3)
The cellular activity of CCT245737 can be monitored by observing its effects on key molecular markers. A direct consequence of CCT245737's action is the inhibition of CHK1 autophosphorylation at Serine 296 (pS296 CHK1), a marker of CHK1 activity. nih.govspandidos-publications.com
Inhibition of CHK1 by CCT245737 leads to downstream effects on cell cycle regulators. A key event is the prevention of the inhibitory phosphorylation of CDK1 at Tyrosine 15 (pY15 CDK1). researchgate.netnih.gov The loss of this phosphorylation is consistent with the abrogation of the G2/M checkpoint. nih.gov While not always directly measured, CHK1 inhibition is known to prevent the phosphorylation of CDC25c at Serine 216, which would otherwise keep it inactive.
The forced entry into mitosis with damaged DNA, a consequence of CHK1 inhibition, is often associated with an increase in the phosphorylation of Histone H3 at Serine 10 (pS10 H3), a marker of mitotic condensation. This is followed by an increase in markers of DNA damage, such as phosphorylated H2AX (γH2AX), and markers of apoptosis, like cleaved PARP. researchgate.net The coordinated changes in these biomarkers confirm that CCT245737 inhibits CHK1, abrogates cell cycle arrest, and ultimately leads to increased DNA damage and cell death. researchgate.netnih.gov
Effects on Homologous Recombination (HR) DNA Repair Pathway Components (e.g., BRCA1, Rad51)
CCT245737, a selective inhibitor of Checkpoint Kinase 1 (CHK1), has been shown to significantly impact the Homologous Recombination (HR) DNA repair pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs). szu.edu.cn The HR pathway's reliance on a sister chromatid as a template restricts its activity to the S and G2 phases of the cell cycle. szu.edu.cn Key proteins in this pathway, including BRCA1 and Rad51, are crucial for maintaining genomic stability. szu.edu.cn
Research indicates that CCT245737 disrupts the function of these essential HR components. spandidos-publications.comnih.gov In studies involving the chronic myeloid leukemia (CML) cell line K562, treatment with CCT245737 alongside the chemotherapeutic agent etoposide (VP16) led to a considerable decrease in the levels of both BRCA1 and Rad51. spandidos-publications.comnih.gov This is significant because CHK1 has been implicated in facilitating HR repair, partly through the regulation of Rad51. nih.govexplorationpub.com
| HR Component | Observed Effect of CCT245737 | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| BRCA1 | Inhibition/Reduction | K562 (Chronic Myeloid Leukemia) | CCT245737 considerably decreased the etoposide-induced increase in BRCA1 levels. | spandidos-publications.com |
| Rad51 | Inhibition/Reduction | K562 (Chronic Myeloid Leukemia) | CCT245737 considerably decreased the etoposide-induced increase in Rad51 levels, potentially through direct suppression and indirect inhibition of BRCA1-mediated localization. | spandidos-publications.com |
Differential Cellular Responses Based on TP53 Status
The cellular response to CCT245737 is significantly influenced by the status of the tumor suppressor protein p53 (encoded by the TP53 gene). explorationpub.comresearchgate.net A large proportion of human tumors have a non-functional p53 protein, which results in a defective G1/S checkpoint. nih.govoncotarget.comnewdrugapprovals.org This loss of the primary checkpoint for DNA damage response forces these cancer cells to become more reliant on the S and G2/M checkpoints for survival, particularly when under genotoxic stress. nih.govoncotarget.com Since CHK1 is a central mediator of the S and G2/M checkpoints, cells lacking functional p53 are particularly vulnerable to CHK1 inhibition. nih.govexplorationpub.comresearchgate.net
In contrast, normal cells or cancer cells with intact TP53 signaling can still utilize the G1/S checkpoint to arrest the cell cycle and allow for DNA repair, making them less sensitive to the effects of CHK1 inhibitors. explorationpub.comresearchgate.net This creates a synthetic lethal relationship, where the combination of a p53 defect and CHK1 inhibition is selectively cytotoxic to cancer cells. researchgate.net
Experimental evidence supports this differential response. A study investigating the effects of the CHK1 inhibitor SRA737 (another name for CCT245737) on pairs of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines with differing TP53 status demonstrated this principle. explorationpub.com The TP53 mutant (TP53 MUT) cell lines (H23 for NSCLC, HT29 for CRC) showed significantly greater increases in DNA damage, as measured by comet and γH2AX-foci assays, compared to their TP53 wild-type (TP53 WT) counterparts (A549 for NSCLC, HCT116 for CRC) following treatment. explorationpub.com Furthermore, the anti-proliferative and cell-killing effects were more pronounced in the TP53 MUT cells. explorationpub.com For instance, after four days of treatment with 5 µmol/L of the inhibitor, the TP53 MUT cell lines showed no increase in cell number, a stark contrast to the TP53 WT cells. explorationpub.com This data strongly suggests that TP53 status is a key determinant of sensitivity to CHK1 inhibition by CCT245737. explorationpub.comresearchgate.net
| Cell Line | Cancer Type | TP53 Status | Response to CCT245737 (SRA737) | Reference |
|---|---|---|---|---|
| H23 | NSCLC | Mutant (MUT) | Clear concentration-dependent increase in DNA damage; greater anti-proliferative and cell-killing effects. No increase in cell number over 4 days at 5 µmol/L. | explorationpub.com |
| A549 | NSCLC | Wild-Type (WT) | No or lower increase in DNA damage compared to MUT cells; less anti-proliferative effect. | explorationpub.com |
| HT29 | CRC | Mutant (MUT) | Clear concentration-dependent increase in DNA damage; greater anti-proliferative and cell-killing effects. No increase in cell number over 4 days at 5 µmol/L. | explorationpub.comresearchgate.net |
| HCT116 | CRC | Wild-Type (WT) | Lower increase in DNA damage compared to MUT cells; less anti-proliferative effect. | explorationpub.com |
Preclinical Therapeutic Efficacy of Cct245737
Potentiation of Genotoxic Chemotherapeutic Agents by CCT245737
Synergy with Topoisomerase I Inhibitors (e.g., SN38, Irinotecan)
Preclinical studies have identified topoisomerase I inhibitors, such as SN38 and its parent compound Irinotecan (B1672180), as strong candidates for combination therapy with CHK1 inhibitors like CCT245737 oncotarget.comresearchgate.net. CCT245737 has been shown to significantly enhance the cytotoxicity of both gemcitabine (B846) and SN38 in multiple human tumor cell lines and xenograft models oncotarget.comnih.gov. The potentiation index, a measure of the degree to which CCT245737 enhances the activity of a genotoxic agent, indicated a significant enhancement of cytotoxicity for both gemcitabine and SN38 researchgate.net.
In HT29 human colon cancer xenografts, CCT245737 significantly enhanced the antitumor effects of irinotecan oncotarget.comresearchgate.net. While irinotecan alone induced a certain level of growth delay, the addition of CCT245737 approximately doubled this delay researchgate.net. Similar results were observed with gemcitabine in both HT29 and SW620 colon cancer xenografts, where the combination of CCT245737 and gemcitabine showed significantly enhanced antitumor activity compared to gemcitabine alone oncotarget.comresearchgate.net.
Combination with Platinum-Based Chemotherapy (e.g., Carboplatin (B1684641), Cisplatin)
CCT245737 has also been investigated in combination with platinum-based chemotherapy agents like carboplatin and cisplatin (B142131) researchgate.netaacrjournals.org. Preclinical studies have shown that CCT245737 can enhance the anticancer effects of carboplatin spandidos-publications.com. In a RAS mutant NSCLC human tumor xenograft model (Calu6), the combination of CCT245737 with gemcitabine plus carboplatin resulted in a statistically significant increase in tumor growth delay compared to the chemotherapy agents alone researchgate.net.
While some studies suggest that CHK1 activity might not be strictly required for resistance to cisplatin and have noted inconsistencies in the potentiation of platinum drugs by CHK1 inhibitors, CCT245737 has demonstrated the ability to enhance the activity of carboplatin in specific preclinical models researchgate.netmdpi.com.
Demonstration of a True Therapeutic Advantage in Combination Regimens
A key finding from preclinical studies is that CCT245737, when combined with agents like gemcitabine, can provide a true therapeutic advantage oncotarget.comresearchgate.net. This advantage is demonstrated by enhanced antitumor activity compared to higher doses of either agent alone, often without a corresponding increase in toxicity oncotarget.comtandfonline.comresearchgate.net.
In HT29 tumors, the combination of gemcitabine and CCT245737 achieved greater activity than could be reached with the maximum tolerated dose (MTD) of either single agent oncotarget.comresearchgate.net. Similarly, in SW620 colon cancer xenografts, the combination of CCT245737 and gemcitabine, which were minimally active as single agents, showed significantly enhanced antitumor activity researchgate.net. This enhanced efficacy in combination regimens, without a significant increase in toxicity, supports the potential of CCT245737 to improve the therapeutic index of standard chemotherapies oncotarget.comtandfonline.comresearchgate.net.
Preclinical data, particularly in human tumor xenograft models, indicate that combining CCT245737 with genotoxic agents like gemcitabine and carboplatin can lead to significant tumor growth delay researchgate.net. This suggests that CCT245737's ability to inhibit CHK1 and abrogate cell cycle arrest in the presence of DNA damage contributes to this observed therapeutic advantage oncotarget.comresearchgate.netresearchgate.net.
Here is a summary of preclinical findings on the potentiation of cytotoxic agents by CCT245737:
Potentiation of Cytotoxicity by CCT245737 in Human Tumor Cell Lines
| Cell Line | Genotoxic Agent | Potentiation Index (PI) |
| Multiple Human Tumor Cell Lines | Gemcitabine | Significant Enhancement oncotarget.comresearchgate.net |
| Multiple Human Tumor Cell Lines | SN38 | Significant Enhancement oncotarget.comresearchgate.net |
Antitumor Activity of CCT245737 in Combination in Human Tumor Xenograft Models
| Xenograft Model | Combination Regimen | Observed Effect |
| HT29 (Colon Cancer) | Irinotecan + CCT245737 | Doubled Growth Delay vs. Irinotecan Alone researchgate.net |
| HT29 (Colon Cancer) | Gemcitabine + CCT245737 | Greater Activity than MTD of Single Agents oncotarget.comresearchgate.net |
| SW620 (Colon Cancer) | Gemcitabine + CCT245737 | Significantly Enhanced Antitumor Activity vs. Gemcitabine Alone researchgate.net |
| Calu6 (RAS mutant NSCLC) | Gemcitabine + Carboplatin + CCT245737 | Statistically Significant Increase in Tumor Growth Delay researchgate.net |
Note: Potentiation Index (PI) values > 1 indicate potentiation of the genotoxic activity medchemexpress.com. Detailed numerical PI values were not consistently available across all sources for all combinations, but the sources consistently report significant enhancement or potentiation.
Pharmacodynamic Biomarkers and Preclinical Pharmacokinetic Pharmacodynamic Relationships
Development and Validation of Assays for Quantitative Assessment of CHK1 Inhibition
Quantitative assessment of CHK1 inhibition by CCT245737 is essential for establishing PK-PD relationships and guiding clinical development. Several methods have been employed to measure the compound's effect on CHK1 activity. Inhibition of intracellular CHK1 activity has been measured using cell-based ELISAs designed to assess the abrogation of an induced G2 checkpoint, often referred to as a mitosis induction assay (MIA). selleckchem.commedchemexpress.comquimigen.pt
Novel ELISA for Phosphorylation of CHK1 at Ser296 (pS296 CHK1)
A key pharmacodynamic biomarker for monitoring CHK1 activity is the autophosphorylation of CHK1 at serine 296 (pS296 CHK1). nih.govnih.govspandidos-publications.comresearchgate.net This phosphorylation event is induced by the upstream kinase ATR upon activation of the DNA damage response. rsc.org A novel, sensitive, and quantitative ELISA has been developed and validated specifically for the measurement of pS296 CHK1. nih.govnih.govresearchgate.netresearchgate.net This assay allows for the quantitative assessment of target inhibition by CCT245737 in both in vitro settings and in human tumor xenograft models. nih.govnih.govresearchgate.net Studies in HT29 colon tumor cells showed that gemcitabine (B846) treatment markedly induced autophosphorylation of CHK1 on S296. nih.govresearchgate.net The addition of CCT245737 led to a concentration-dependent loss of the pS296 signal, indicating inhibition of CHK1 activity. nih.govresearchgate.net Complete inhibition of pS296 CHK1 signal was observed at higher concentrations of CCT245737. nih.govresearchgate.net This inhibition of pS296 CHK1 coincided with the loss of cell cycle arrest, increased DNA damage, and apoptosis. nih.gov Furthermore, this novel ELISA has been utilized to monitor target inhibition in a RAS mutant human tumor xenograft model of NSCLC at efficacious doses of CCT245737. nih.govnih.govpatsnap.com
Correlation of Target Inhibition with Antitumor Activity in Xenograft Models
Preclinical studies in human tumor xenograft models have investigated the correlation between CHK1 inhibition by CCT245737 and antitumor activity. CCT245737 has been shown to enhance the activity of genotoxic agents such as gemcitabine and irinotecan (B1672180) in various xenograft models, including human colon tumor (HT29, SW620) and RAS mutant NSCLC (Calu6) models. nih.govoncotarget.com
In HT29 human colon tumor xenografts, while CCT245737 or gemcitabine alone showed minimal antitumor activity, the combination significantly increased tumor growth delay. nih.gov Pharmacodynamic studies in these xenografts demonstrated that CCT245737 concentrations sufficient for inhibiting gemcitabine-induced pS296 CHK1 and pY15 CDK1 were achieved in tumors following oral administration. nih.govresearchgate.net This inhibition of key cell cycle regulators is consistent with the abrogation of cell cycle checkpoints and the observed increase in DNA damage and apoptosis, which contribute to enhanced antitumor activity. nih.govresearchgate.net
Studies in SW620 colon cancer xenografts also showed that CCT245737 significantly enhanced the antitumor activity of both gemcitabine and irinotecan compared to single-agent treatment. oncotarget.com In a RAS mutant NSCLC human tumor xenograft model (Calu6), the addition of CCT245737 to gemcitabine and carboplatin (B1684641) resulted in a statistically significant increase in tumor growth delay. oncotarget.com These findings indicate a strong correlation between the pharmacodynamic effect of CHK1 inhibition by CCT245737 in tumors and the observed enhancement of antitumor activity in combination with genotoxic agents. nih.govoncotarget.com
An in vivo pharmacokinetic-pharmacodynamic study in HT29 tumor xenografts showed that gemcitabine alone induced marked pS296 CHK1 and pY15 CDK1. researchgate.net The addition of CCT245737 significantly reduced the pS296 CHK1 signal and pY15 CDK1 at higher doses, consistent with CHK1 inhibition in vivo and correlating with antitumor effects. researchgate.net
Investigation of Other Cellular Biomarkers of Response (e.g., γH2AX foci)
Beyond pS296 CHK1, other cellular biomarkers have been investigated to assess the response to CCT245737, particularly in combination with DNA-damaging agents. Gamma H2AX (γH2AX), a marker of DNA double-strand breaks, has been identified as a relevant biomarker. nih.govresearchgate.netresearchgate.net
In cellular studies, the inhibition of CHK1 by CCT245737 has been shown to coincide with a marked increase in pS139 H2AX (γH2AX), indicating increased DNA damage. nih.gov This observation supports the mechanism by which CHK1 inhibition abrogates cell cycle arrest induced by genotoxic agents, leading to the accumulation of unrepaired DNA damage and subsequent cell death. nih.govresearchgate.net Studies have shown that induction of γH2AX levels can be chemotherapeutic dependent and may correlate with the potentiation of agents like gemcitabine. researchgate.net
Loss of pY15 CDK1, consistent with the abrogation of the cell cycle checkpoint, has also been observed alongside the loss of pS296 CHK1 and a coordinate increase in γH2AX and cleaved PARP (a marker of apoptosis). nih.gov These findings collectively suggest that CCT245737-mediated CHK1 inhibition leads to the abrogation of cell cycle arrest, resulting in increased DNA damage (marked by γH2AX) and ultimately cell death. nih.gov
The following table summarizes key findings regarding the pharmacodynamic effects of CCT245737:
| Biomarker | Effect of Genotoxic Agent (e.g., Gemcitabine) | Effect of CCT245737 (alone or with genotoxic agent) | Correlation with Antitumor Activity |
| pS296 CHK1 | Induction | Inhibition (concentration-dependent) | Correlates with enhanced activity |
| pY15 CDK1 | Increase (cell cycle arrest) | Loss/Reduction | Consistent with checkpoint abrogation |
| γH2AX foci | Induction (DNA damage) | Increase (upon CHK1 inhibition) | Correlates with potentiation |
| Cleaved PARP | Increase (apoptosis) | Increase (upon CHK1 inhibition) | Indicates cell death |
Mechanisms of Resistance to Cct245737
Acquired Resistance Pathways
Acquired resistance to kinase inhibitors, including CHK1 inhibitors, is a frequently encountered problem in clinical settings biorxiv.org. A major contributing factor to acquired resistance is the activation of compensatory signaling pathways, often referred to as "bypass signaling," which allows the cell to circumvent the need for the inhibited target biorxiv.orgnih.gov.
Role of Compensatory Signaling Pathways
Activation of compensatory signaling pathways enables cancer cells to survive and proliferate despite CHK1 inhibition biorxiv.orgnih.gov. Studies using Eµ-Myc mouse models of B-cell lymphoma have demonstrated that resistance to CHK1 inhibitors can involve the upregulation of multiple bypass pathways researchgate.netnih.gov. Notably, the PI3K/AKT pathway has been identified as a compensatory mechanism in CHK1 inhibitor-resistant Eµ-Myc lymphomas biorxiv.orgnih.govbiorxiv.org. Upregulation of PI3K/AKT pathway activity has been observed in Eµ-Myc/c-Rel-/- lymphomas, which exhibit resistance to CHK1 inhibition biorxiv.orgnih.gov. Targeting this compensatory PI3K/AKT signaling pathway with agents like the PI3K inhibitor Pictilisib (GDC-0941) has shown effectiveness in selectively killing resistant cells in preclinical models biorxiv.orgnih.govbiorxiv.org. In addition to the PI3K/AKT pathway, upregulation of a RHO/RAC pathway gene expression signature and activation of the RHO/RAC effector p21-activated kinase (PAK) 2 have also been observed in CHK1 inhibitor-resistant Eµ-Myc lymphomas researchgate.net. Targeting PAK2 with inhibitors like PF-3758309 successfully overcame resistance in certain lymphoma models researchgate.net.
| Compensatory Pathway | Associated Inhibitor | Effect on Resistant Cells | Reference |
| PI3K/AKT | Pictilisib (GDC-0941) | Selective killing | biorxiv.orgnih.govbiorxiv.org |
| RHO/RAC/PAK2 | PF-3758309 | Overcame resistance | researchgate.net |
Regulation of CHK1 Protein Levels by c-Rel and USP1
Downregulation of CHK1 protein levels is a significant mechanism contributing to both de novo and acquired resistance to CHK1 inhibitors researchgate.netnih.gov. Research has revealed a pathway involving the NF-κB subunit c-Rel and the deubiquitinase USP1 that regulates CHK1 protein stability researchgate.netbiorxiv.orgnih.gov.
Studies in Eµ-Myc/c-Rel-/- lymphomas, which are resistant to CHK1 inhibitors, demonstrated a substantial loss of CHK1 protein expression researchgate.netnih.gov. Similar reductions in CHK1 protein levels have been observed in CHK1 inhibitor-resistant U2OS osteosarcoma and Huh7 hepatocellular carcinoma cells researchgate.netnih.gov. Further investigation identified that the deubiquitinase USP1 regulates the proteolytic degradation of CHK1 researchgate.netnih.gov. Downregulation of USP1 has been shown to be responsible, at least in part, for the decreased CHK1 protein levels observed in these resistant models researchgate.netnih.gov.
Experimental data supports the link between c-Rel, USP1, and CHK1 protein levels. siRNA-mediated knockdown of c-Rel in wild-type U2OS cells resulted in a reduction in both USP1 mRNA and protein levels, which was associated with a downregulation of CHK1 protein, but not CHK1 mRNA nih.gov. This suggests that c-Rel can directly or indirectly control the transcription of USP1, and the subsequent loss of USP1 leads to CHK1 protein destabilization nih.gov. Furthermore, loss of USP1 expression has been observed in CHK1 inhibitor-resistant U2OS and Huh7 cells nih.gov.
| Factor | Effect on USP1 | Effect on CHK1 Protein | Associated with Resistance | Reference |
| c-Rel loss | Decreased | Decreased | Yes | researchgate.netbiorxiv.orgnih.gov |
| USP1 loss | - | Decreased | Yes | researchgate.netbiorxiv.orgnih.gov |
This regulatory axis highlights a mechanism where reduced c-Rel activity leads to decreased USP1 levels, promoting the degradation of CHK1 protein and thereby conferring resistance to CHK1 inhibitors biorxiv.orgnih.gov.
Intrinsic Factors Influencing Sensitivity (e.g., TP53 Mutation Status)
Intrinsic cellular factors can also influence the initial sensitivity of cancer cells to CCT245737. The mutation status of the tumor suppressor gene TP53 is one such factor that has been investigated in relation to CHK1 inhibition larvol.comresearchgate.netnih.gov.
TP53 is mutated in a significant proportion of human cancers, and its status can impact the response to various cancer treatments, including genotoxic agents newdrugapprovals.orgnih.gov. Wild-type TP53 is involved in activating a G1 cell cycle arrest in response to DNA damage, allowing time for repair newdrugapprovals.org. In the absence of functional TP53, cancer cells often become more reliant on the S and G2/M checkpoints, which are regulated by CHK1, to manage DNA damage and replication stress newdrugapprovals.orgallenpress.com.
Studies investigating the effects of CHK1 inhibition in cancer cells with differing TP53 status have yielded insights. For example, in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, greater anti-proliferative and cell killing effects of CCT245737 were noted in TP53-mutant cells compared to TP53 wild-type cells larvol.comresearchgate.net. This suggests that cells with mutated TP53 may be more sensitive to CHK1 inhibition, potentially due to their increased dependence on the CHK1-mediated checkpoints when the G1 checkpoint is compromised newdrugapprovals.orgresearchgate.net.
However, the relationship between TP53 status and sensitivity to CHK1 inhibitors can be complex and may vary depending on the specific cancer type and the nature of the TP53 mutation nih.govmdpi.com. While some studies indicate increased sensitivity in TP53-mutant cells, others suggest that certain TP53 mutations can be associated with resistance to apoptosis and reduced chemotherapy sensitivity mdpi.com. Further research is needed to fully elucidate how different TP53 mutations influence the response to CHK1 inhibitors like CCT245737 and to identify potential biomarkers for patient stratification.
| TP53 Status | Observed Sensitivity to CHK1 Inhibition (in some contexts) | Reference |
| Mutant | Increased sensitivity | larvol.comresearchgate.net |
| Wild-type | Reduced sensitivity | larvol.comresearchgate.net |
Translational Research and Clinical Development of Cct245737
Rationale for Clinical Advancement in Oncology
The primary rationale for advancing CCT245737 into clinical trials for oncology is based on the concept of synthetic lethality and its potential to enhance the efficacy of chemotherapy. researchgate.netfirstwordpharma.com Many cancer cells have defects in the G1 cell cycle checkpoint and exhibit increased replication stress due to oncogene activation (e.g., MYC, RAS) and loss of tumor suppressor genes (e.g., TP53). researchgate.netaacrjournals.orgresearchgate.net This reliance on the S and G2/M checkpoints, which are regulated by the ATR-CHK1-WEE1 pathway, makes them particularly vulnerable to CHK1 inhibition. mdpi.comaacrjournals.org
By inhibiting CHK1, CCT245737 can disrupt the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and ultimately, cell death, a process termed "replication catastrophe". researchgate.netaacrjournals.org This is particularly relevant in tumors with high levels of replication stress. nih.gov Furthermore, CHK1 inhibition is believed to counteract resistance to chemotherapy and radiation, which often induce DNA damage. researchgate.netfirstwordpharma.com Preclinical studies have demonstrated that CCT245737 potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine (B846) and SN38 in various human tumor cell lines and xenograft models. nih.govresearchgate.net Specifically, the combination of CCT245737 with gemcitabine has shown a significant therapeutic advantage over either agent alone in preclinical models of non-small cell lung cancer (NSCLC) and B-cell lymphoma. nih.govresearchgate.netnih.gov These strong preclinical findings provided a solid foundation for its clinical investigation in cancer patients. firstwordpharma.comresearchgate.net
Overview of Clinical Trial Programs
The clinical development of CCT245737 has encompassed both monotherapy and combination therapy approaches, primarily in patients with advanced solid tumors.
Phase 1 Monotherapy Studies (NCT02797964)
A Phase 1/2, open-label, dose-escalation study (NCT02797964) was conducted to evaluate CCT245737 (SRA737) as a single agent in patients with advanced solid tumors. researchgate.netnih.gov The primary goals were to determine the safety, tolerability, and recommended Phase 2 dose (RP2D). researchgate.netnih.gov The study enrolled 107 patients who received oral SRA737 daily in 28-day cycles. nih.gov While the drug was well-tolerated at doses that achieved concentrations relevant to preclinical activity, it did not demonstrate significant single-agent activity to support further development as a monotherapy. nih.govnih.gov This outcome underscored the rationale that the primary utility of CCT245737 would likely be in combination with other DNA-damaging therapies. nih.govlarvol.com
Table 1: Key Details of the NCT02797964 Trial
| Parameter | Details |
| Trial Identifier | NCT02797964 |
| Phase | 1/2 |
| Study Type | Open-label, dose-escalation |
| Intervention | CCT245737 (SRA737) monotherapy |
| Patient Population | Advanced solid tumors |
| Primary Objectives | Assess safety, establish Recommended Phase 2 Dose (RP2D) |
| Key Finding | Limited single-agent activity, suggesting future development in combination therapies. nih.govnih.gov |
Phase 1/2 Combination Therapy Studies (NCT02797977)
Building on the preclinical evidence of synergy, a Phase 1/2 trial (NCT02797977) was initiated to investigate CCT245737 in combination with chemotherapy. researchgate.netascopubs.org This study explored the combination of oral SRA737 with either gemcitabine plus cisplatin (B142131) or gemcitabine alone in patients with advanced cancers. researchgate.netpatsnap.comasco.org
This arm of the NCT02797977 trial was designed to assess the safety and preliminary efficacy of CCT245737 combined with standard chemotherapy regimens. researchgate.netasco.org The study involved a dose-escalation phase to establish a recommended Phase 2 dose for the combination, followed by expansion cohorts. researchgate.net Preclinical data strongly supported the combination with gemcitabine, which is known to induce replication stress, thereby sensitizing cancer cells to CHK1 inhibition. aacrjournals.orgnih.gov The combination of gemcitabine and cisplatin is a standard treatment for various cancers, and adding CCT245737 was hypothesized to overcome resistance and improve outcomes. firstwordpharma.comnih.gov A key aspect of this trial was the use of low-dose gemcitabine to induce replication stress and potentiate the activity of SRA737. ascopubs.org This approach aimed to maximize the anti-tumor effect while minimizing the toxicity associated with full-dose chemotherapy. aacrjournals.org The combination was found to be well-tolerated and showed proof-of-concept clinical activity in tumor types such as anal, cervical, and rectal cancers. ascopubs.org
A Phase 1b/2 clinical trial (EUCTR2017-004927-56-GB) was designed to evaluate the safety, tolerability, and preliminary antitumor activity of CCT245737 (SRA737) in combination with the PARP inhibitor niraparib (B1663559). patsnap.com This study focused on patients with metastatic castration-resistant prostate cancer (mCRPC). patsnap.com The rationale for this combination lies in the complementary roles of CHK1 and PARP in DNA damage repair. nih.gov PARP inhibitors are particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations. nih.govicr.ac.uk Combining a CHK1 inhibitor with a PARP inhibitor is a strategy to target multiple nodes in the DDR pathway, potentially overcoming resistance and enhancing efficacy. nih.gov Niraparib, a potent PARP inhibitor, has shown benefit in mCRPC, and its combination with an androgen receptor pathway inhibitor has received regulatory approval for BRCA-mutated mCRPC. nih.govclinicaltrials.gov The trial with CCT245737 and niraparib represents a novel approach to treating this challenging disease. patsnap.comclinicaltrials.gov
Table 2: Overview of CCT245737 Combination Trials
| Trial Identifier | Phase | Combination Agents | Target Population |
| NCT02797977 | 1/2 | Gemcitabine and/or Cisplatin | Advanced Cancers |
| EUCTR2017-004927-56-GB | 1/2 | Niraparib | Metastatic Castration-Resistant Prostate Cancer |
Biomarker Exploration in Clinical Settings
A crucial component of the clinical development of CCT245737 has been the exploration of pharmacodynamic (PD) biomarkers to confirm target engagement and understand the biological effects of the drug. researchgate.netresearchgate.net Key biomarkers investigated in the clinical trials include the phosphorylation of CHK1 at Serine 296 (pS296) and Serine 345 (pS345), as well as the formation of γH2AX foci. researchgate.net
Phosphorylation of CHK1 (pS296 and pS345): CHK1 autophosphorylation at S296 is a direct indicator of its activation. nih.govspandidos-publications.com In preclinical studies, CCT245737 was shown to inhibit gemcitabine-induced autophosphorylation of CHK1 at S296 in a concentration-dependent manner. nih.govresearchgate.net While it also affected phosphorylation at S317, the impact on S345 was less pronounced. nih.govspandidos-publications.com Monitoring the levels of pS296 in peripheral blood mononuclear cells (PBMCs) and tumor tissue in patients serves as a direct measure of target inhibition by CCT245737. researchgate.net A novel ELISA for pS296 CHK1 was developed specifically for this purpose. nih.govresearchgate.net
γH2AX Foci: The phosphorylation of histone H2AX to form γH2AX is a well-established marker of DNA double-strand breaks. nih.govresearchgate.net Inhibition of CHK1 by CCT245737 in the presence of a DNA-damaging agent is expected to lead to the collapse of replication forks and an increase in DNA damage, which is reflected by an increase in γH2AX foci. nih.govspandidos-publications.com The elevation of γH2AX serves as a downstream biomarker indicating that the drug is having its intended biological effect of preventing DNA repair and promoting DNA damage. researchgate.netresearchgate.net
These biomarkers are essential for establishing a clear link between drug administration, target engagement, and the desired biological response, which is critical for guiding dose selection and understanding the mechanism of action in patients. researchgate.neticr.ac.uk
Strategies for Patient Selection in Clinical Trials
Identification of Tumors with CHK1-Sensitizing Genetic Aberrations (e.g., MYC, RAS, TP53, ATM Mutations/Deletions/Amplifications)
A key strategy for patient selection involves identifying tumors with a high degree of replication stress, often driven by specific oncogenic mutations and the loss of tumor suppressor functions. researchgate.netaacrjournals.org Cancer cells with such genomic alterations experience persistent DNA damage and instability, leading to a heightened reliance on the DNA Damage Response (DDR) network, in which CHK1 is a central regulator. researchgate.net
MYC Amplification: Preclinical studies have demonstrated significant single-agent activity of CCT245737 in a MYC-driven mouse model of B-cell lymphoma. researchgate.netnih.govnih.gov Tumors with MYC amplification often exhibit high levels of replication stress, creating a dependency on the remaining DDR pathways and a vulnerability to CHK1 inhibition. researchgate.net
RAS Mutations: CCT245737 has shown preclinical efficacy in RAS-mutant non-small cell lung cancer (NSCLC) models. researchgate.netnih.govsareum.com Research demonstrated that in a RAS-mutant human tumor xenograft, CCT245737 could effectively inhibit CHK1 activity. nih.govnih.gov This suggests that tumors with activating RAS mutations are a potential target for CCT245737, both as a single agent and in combination with chemotherapy. nih.gov
TP53 and ATM Loss of Function: The loss of function in tumor suppressors like TP53 and ATM is a critical factor in sensitizing tumors to CHK1 inhibition. researchgate.netexplorationpub.com Many cancers have a defective G1/S checkpoint due to non-functional p53, which increases their reliance on the S and G2/M checkpoints regulated by CHK1. researchgate.netoncotarget.com Inhibiting CHK1 in these TP53-deficient cells can lead to irreparable DNA damage and cell death, a state of synthetic lethality. explorationpub.com In contrast, normal cells with intact TP53 and ATM signaling can still utilize the G1/S checkpoint to arrest the cell cycle and repair DNA, making them less susceptible to the cytotoxic effects of CHK1 inhibitors. researchgate.netexplorationpub.com Consequently, the loss-of-function mutations in TP53 or ATM are considered key biomarkers for identifying patients who may respond to CHK1 inhibitor monotherapy. researchgate.netexplorationpub.com Clinical trial protocols for SRA737 (CCT245737) have been specifically amended to include cohorts of patients with these genetically-defined tumors. researchgate.net
The table below summarizes key genetic aberrations that are hypothesized to confer sensitivity to CCT245737.
| Genetic Aberration | Cancer Type/Model | Rationale for Sensitivity | Supporting Evidence |
| MYC Amplification | B-cell Lymphoma | Induces high replication stress, leading to dependence on CHK1 for cell cycle control. researchgate.net | CCT245737 showed significant single-agent antitumor activity in an Eµ-Myc driven mouse model. nih.govnih.govresearchgate.net |
| RAS Mutation | Non-Small Cell Lung Cancer (NSCLC) | Creates oncogenic stress and reliance on CHK1-mediated DNA damage repair. researchgate.net | CCT245737 demonstrated preclinical activity and target inhibition in RAS-mutant NSCLC xenografts. researchgate.netnih.govsareum.com |
| TP53 Mutation | Various Solid Tumors | Loss of the G1/S checkpoint increases reliance on the CHK1-regulated G2/M checkpoint for DNA repair. researchgate.netoncotarget.com | Inhibition of CHK1 is synthetically lethal in TP53-deficient cells, leading to mitotic catastrophe. explorationpub.com |
| ATM Mutation | Various Solid Tumors | Compromises the G1/S checkpoint, leading to increased dependence on the ATR-CHK1 pathway. researchgate.net | Loss of ATM function is a key sensitizing event for CHK1 inhibition, creating synthetic lethality. researchgate.net |
Consideration of Homologous Recombination Deficiency (HRD) and CCNE1 Amplification Status
Beyond the specific gene mutations listed above, broader signatures of genomic instability, such as Homologous Recombination Deficiency (HRD) and Cyclin E1 (CCNE1) amplification, are being explored as biomarkers for sensitivity to CHK1 inhibition. researchgate.netaacrjournals.org These states are also characterized by high levels of replication stress. researchgate.net
Homologous Recombination Deficiency (HRD): Tumors with HRD, which can be caused by mutations in genes like BRCA1 and BRCA2, have a reduced capacity to repair DNA double-strand breaks. aacrjournals.org Inhibition of CHK1 can lead to the collapse of replication forks and the formation of such breaks. nih.gov In HR-deficient cells, the inability to efficiently repair this damage can result in synthetic lethality. aacrjournals.org This provides a strong rationale for investigating CHK1 inhibitors in tumors with an HRD phenotype, a strategy that has proven successful for PARP inhibitors. researchgate.netaacrjournals.org
CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes Cyclin E1, is another driver of high replication stress. researchgate.netmdpi.com High levels of Cyclin E1 are associated with genomic instability and resistance to certain therapies. researchgate.netmdpi.com This heightened replication stress leads to an increased reliance on CHK1 for managing DNA damage and completing replication. researchgate.net Research has shown that high-grade serous ovarian cancers with CCNE1 amplification are dependent on CHK1. researchgate.net Preclinical studies investigating the CHK1 inhibitor SRA737 (CCT245737) have demonstrated anti-tumor activity in CCNE1-amplified HGSOC models, including those resistant to PARP inhibitors. researchgate.net Therefore, CCNE1 amplification is considered a promising biomarker for selecting patients for treatment with CHK1 inhibitors like CCT245737. aacrjournals.org
The table below outlines the rationale for using HRD and CCNE1 amplification as patient selection biomarkers.
| Biomarker | Associated Cancer Types | Rationale for Sensitivity to CHK1 Inhibition |
| Homologous Recombination Deficiency (HRD) | Ovarian, Breast, Prostate, Pancreatic Cancer | Inability to repair double-strand breaks resulting from CHK1 inhibition-induced replication fork collapse leads to synthetic lethality. aacrjournals.org |
| CCNE1 Amplification | Ovarian, Gastric, Endometrial Cancer | Drives high levels of replication stress, leading to increased dependence on the CHK1 pathway for cell survival. researchgate.netaacrjournals.org |
Comparative Analysis and Synergistic Therapeutic Strategies with Cct245737
Comparison of CCT245737 with Other CHK1 Inhibitors
CCT245737 distinguishes itself from other clinical-stage CHK1 inhibitors through its high selectivity and oral bioavailability. e-crt.org A comparative analysis with other notable CHK1 inhibitors, such as LY2606368 and MK-8776, reveals key differences in potency, selectivity, and cellular effects.
In enzymatic assays, CCT245737 is a highly potent inhibitor of CHK1 with an IC50 of approximately 1.3-1.4 nM. e-crt.orgsectoral.com It demonstrates excellent selectivity, being over 1,000-fold more selective for CHK1 than for the functionally related kinases CHK2 and Cyclin-Dependent Kinase 1 (CDK1). sectoral.com While all three inhibitors—CCT245737, MK-8776, and LY2606368—inhibit CHK1 in the low nanomolar range in vitro, their potency and selectivity in cellular environments vary. nih.gov LY2606368 appears to be the most potent in cells, inhibiting growth at concentrations about 100-fold lower than CCT245737 and MK-8776. nih.gov
Regarding selectivity against CHK2 in a cellular context, LY2606368 is a recognized CHK2 inhibitor, whereas CCT245737 and MK-8776 are approximately 1,000-fold less potent against CHK2 in kinase assays. nih.govnih.gov However, in cells, both CCT245737 and MK-8776 can inhibit CHK2 at higher concentrations (in the micromolar range). nih.govnih.gov
| Compound | Target | In Vitro IC50 (CHK1) | Cellular Potency (Growth Inhibition) | Selectivity vs. CHK2 (In Vitro) | Notable Off-Targets |
|---|---|---|---|---|---|
| CCT245737 (SRA737) | CHK1 | ~1.3-1.4 nM | GI50: 0.1–1 μM | >1,000-fold | CDK2 (at high concentrations) |
| LY2606368 | CHK1 | Low nM | ~100-fold more potent than CCT245737 | Also inhibits CHK2 | RSK family kinases |
| MK-8776 | CHK1 | Low nM | GI50: 0.1–1 μM | ~1,000-fold | CDK2 (at high concentrations) |
Rational Combination Therapies Targeting the DNA Damage Response Network
The central role of CHK1 in the DDR makes it an attractive target for combination therapies, particularly with agents that induce DNA damage or inhibit other key nodes in the DDR network. The goal of these rational combinations is to induce synthetic lethality, a state where the inhibition of two pathways is lethal to cancer cells but tolerated by normal cells.
WEE1 kinase is another crucial regulator of the G2/M cell cycle checkpoint. It acts by inhibiting CDK1, thereby preventing premature entry into mitosis. The concurrent inhibition of both CHK1 and WEE1 has been shown to be a powerful synergistic strategy. prnewswire.comoncotarget.com
Preclinical studies have demonstrated that the combination of the WEE1 inhibitor AZD1775 (adavosertib) and the CHK1 inhibitor CCT245737 (SRA737) results in a potent synergistic effect in castration-resistant prostate cancer (CRPC) and neuroendocrine prostate cancer (NEPC) models. prnewswire.com This synergy is centered on the abrogation of the G2/M checkpoint, leading to premature mitotic entry and subsequent cell death. prnewswire.com In a cooperativity screen, the combination of non-toxic, low doses of AZD1775 and SRA737 led to almost complete inhibition of cancer cell proliferation, demonstrating strong synergy. nih.gov
The mechanism underlying this synergy is the distinct roles these kinases play in regulating CDK activity and DNA replication. oncotarget.com While WEE1 inhibition leads to a significant increase in S-phase CDK activity, CHK1 concurrently suppresses the loading of the replication initiation factor CDC45. oncotarget.com When both are inhibited, the result is uncontrolled CDK activity and unscheduled replication initiation, leading to a synergistic increase in S-phase DNA damage and a reduction in clonogenic survival. oncotarget.com This dual targeting of the G2/M checkpoint and replication control presents a robust strategy for cancer therapy. prnewswire.comoncotarget.com
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, PARP inhibition leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality. Combining a CHK1 inhibitor like CCT245737 with a PARP inhibitor is a rational strategy to enhance efficacy, especially in tumors proficient in HR repair or those that have developed resistance to PARP inhibitors. nih.govnih.gov
Preclinical research has shown that CCT245737 synergizes with the PARP inhibitors olaparib (B1684210) and niraparib (B1663559) to induce cell death in multiple ovarian and mammary cancer cell lines. nih.gov This synergistic interaction was observed in HR-proficient cancer cells, which are typically less responsive to PARP inhibitors alone. The combination of CCT245737 and niraparib was also effective in high-grade serous ovarian cancer (HGSOC) models with CCNE1 amplification, a subtype known for intrinsic resistance to PARP inhibitors. nih.gov
The mechanism of this synergy is multifactorial. The drug combination activates the ATM-AMPK-ULK1-mTOR pathway, leading to the formation of autophagosomes and autolysosomes, indicating an autophagic cell death mechanism. nih.gov Furthermore, the combination elevates eIF2α phosphorylation, which in turn reduces the expression of anti-apoptotic proteins like MCL-1 and BCL-XL, while increasing the expression of pro-autophagic proteins Beclin1 and ATG5. nih.gov In vivo, the combination of CCT245737 and niraparib demonstrated at least an additive effect in suppressing mammary tumor growth. nih.gov This combination also shows significant activity in PARP inhibitor-resistant BRCA mutant patient-derived xenograft (PDX) models, suggesting it could be a strategy to overcome acquired resistance. nih.gov
Future Research Directions and Unmet Clinical Needs
Elucidation of Novel Cellular Mechanisms and Signaling Networks Influencing CCT245737 Activity
While CCT245737 is known to inhibit CHK1 and abrogate cell cycle checkpoints, a deeper understanding of the intricate cellular mechanisms and signaling networks that influence its activity is warranted. CHK1 is involved in complex interactions within the DNA damage response and cell cycle control pathways, including its interplay with ATR, WEE1, and various DNA repair proteins. nih.govmdpi.com
Future research should aim to fully map the signaling networks affected by CCT245737 in different cancer contexts. This could involve comprehensive phosphoproteomic studies to identify downstream targets and altered phosphorylation events following CCT245737 treatment. Understanding how CCT245737 impacts replication fork stability, DNA repair pathway choice (e.g., HR vs. NHEJ), and the induction of apoptosis in various genetic backgrounds would provide valuable insights. nih.govspandidos-publications.com
Moreover, investigating the potential for CCT245737 to interact with or modulate other cellular processes, such as the tumor immune microenvironment, could reveal novel therapeutic opportunities. aacrjournals.org While the primary focus of CHK1 inhibition is on directly enhancing the effects of DNA-damaging agents, exploring potential synergistic interactions with immunotherapy or other targeted therapies based on mechanistic insights is an important future direction.
Development of Personalized Medicine Approaches Based on Genomic and Proteomic Profiles
The development of personalized medicine approaches for CCT245737 involves leveraging genomic and proteomic data to predict patient response and tailor treatment strategies. Given that tumors with specific genetic alterations, such as those in RAS or MYC, or those exhibiting high replication stress, may be more susceptible to CHK1 inhibition, genomic profiling could play a key role in patient stratification. nih.govnih.govoncotarget.com
Integrating genomic data with proteomic analysis can provide a more comprehensive picture of the cellular state and identify potential vulnerabilities that CCT245737 can exploit. Proteomics can reveal the functional consequences of genomic alterations and identify protein signatures associated with sensitivity or resistance to CHK1 inhibition. nih.govnih.govcnio.esfrontiersin.orgmdpi.com
Future research should focus on conducting integrated genomic and proteomic studies in preclinical models and clinical trials to identify molecular profiles that predict response to CCT245737. This could involve analyzing tumor biopsies or liquid biopsies to assess the presence of predictive genetic mutations, gene expression patterns, and protein levels or phosphorylation states. The data generated from such studies could inform the development of diagnostic tests to identify patients most likely to benefit from CCT245737-based therapies.
Exploration of CCT245737 in Additional Cancer Subtypes and Other CHK1-Mediated Conditions
While preclinical activity has been shown in NSCLC and B-cell lymphoma, the potential utility of CCT245737 in other cancer subtypes and conditions where CHK1 plays a critical role warrants further exploration. Cancers characterized by high levels of replication stress, genomic instability, or defects in DNA repair pathways may be particularly sensitive to CHK1 inhibition. nih.govresearchgate.net
Potential areas for future investigation include other solid tumors with high unmet clinical needs and relevant genetic backgrounds, such as specific subtypes of ovarian cancer (e.g., those with CCNE1 amplification or PARP inhibitor resistance) and colorectal cancer. nih.govnih.gov The role of CCT245737 as a single agent in tumors with high endogenous replication stress, as well as in combination with various DNA-damaging agents or other targeted therapies, should be evaluated in these contexts. nih.govresearchgate.netoncotarget.com
Beyond oncology, conditions where aberrant CHK1 activity contributes to disease pathogenesis could also represent potential areas for exploring CCT245737. However, the current search results primarily focus on its application in cancer. Any exploration in non-oncological conditions would require a thorough understanding of the role of CHK1 in those specific contexts and careful assessment of the potential therapeutic window.
The development of a sensitive and quantitative assay for CHK1 activity, such as the pS296 CHK1 ELISA, is a valuable tool for exploring CCT245737 in new indications and confirming target engagement. nih.govnih.govresearchgate.net
Future research should also consider the potential for CCT245737 in combination with other emerging therapies, such as immune checkpoint inhibitors, particularly in cancer types where such combinations show promise and address unmet needs. aacrjournals.org
Q & A
Q. What is the mechanism of action of CCT245737 as a CHK1 inhibitor in preclinical cancer models?
CCT245737 selectively inhibits CHK1 with an IC50 of 1.3 nM, disrupting DNA damage repair by blocking CHK1-mediated phosphorylation events. This forces cancer cells with defective DNA repair mechanisms (e.g., RAS-mutant NSCLC or MYC-driven lymphomas) to bypass cell cycle checkpoints, leading to mitotic catastrophe and apoptosis. Key validation methods include Western blotting for pSer296 CHK1 autophosphorylation and flow cytometry to analyze cell cycle arrest (G1/S phase ratios) in HT-29 and SW620 cell lines .
Q. How are optimal concentrations of CCT245737 determined for in vitro experiments?
Dose-response curves are generated using serial dilutions (e.g., 30–220 nM) based on the compound's IC50. Researchers validate efficacy by measuring:
- Cell viability : ATP-based assays (e.g., CellTiter-Glo) in HT-29 or Calu6 cells.
- Checkpoint inhibition : Flow cytometry to quantify S-phase accumulation after gemcitabine co-treatment .
Advanced Research Questions
Q. How to resolve contradictions in CCT245737 efficacy between in vitro and in vivo models?
Discrepancies often arise due to pharmacokinetic factors (e.g., oral bioavailability, tissue penetration) or tumor microenvironment heterogeneity. To address this:
Q. What experimental strategies mitigate resistance to CCT245737 in RAS-mutant cancers?
Resistance mechanisms may involve upregulation of compensatory kinases (e.g., CHK2 or WEE1). Recommended approaches:
- Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Synergy screens : Test CCT245737 with ATR inhibitors (e.g., AZD6738) in patient-derived organoids (PDOs) from pancreatic cancer .
Q. How to validate CHK1-specific effects versus off-target kinase inhibition?
- Isozyme selectivity assays : Compare CCT245737’s IC50 against CHK2 (2440 nM) and other kinases (e.g., CDK1, PLK1) using recombinant kinase domains.
- Genetic validation : siRNA-mediated CHK1 knockdown in cell lines (e.g., MiaPaCa-2) to confirm phenotype replication .
Methodological Guidance
Q. What controls are essential for CHK1 inhibition studies using CCT245737?
Include:
- Positive controls : Prexasertib (LY2606368), a well-characterized CHK1 inhibitor.
- DNA damage inducers : Gemcitabine (10 nM) or cisplatin (5 μM) to activate CHK1 signaling.
- Vehicle controls : DMSO at equivalent concentrations to rule out solvent effects .
Q. How to design a pharmacokinetic study for CCT245737 in murine models?
- Dosing regimen : Oral administration at 50–100 mg/kg twice daily.
- Sample collection : Plasma and tumor tissues at 1, 4, 8, and 24 hours post-dose.
- LC-MS/MS quantification : Validate compound stability in biological matrices and calculate AUC, Cmax, and t1/2 .
Data Interpretation Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
